molecular formula C88H98F4N8O2S5 B8250324 2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-di(undecan-5-yl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile

2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-di(undecan-5-yl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile

Cat. No.: B8250324
M. Wt: 1536.1 g/mol
InChI Key: OMTZIDGQFHVACW-MRCAHAJBSA-N
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Description

This compound is a highly complex polycyclic system featuring:

  • Dicyanomethylidene units: These groups are known to stabilize conjugated systems and influence redox behavior .
  • Long alkyl chains: The undecan-5-yl and undecyl substituents likely improve solubility in nonpolar solvents and enable self-assembly in nanomaterials .

Properties

IUPAC Name

2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-di(undecan-5-yl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H98F4N8O2S5/c1-7-13-19-23-25-27-29-31-35-41-57-69(47-63-71(53(49-93)50-94)59-43-65(89)67(91)45-61(59)81(63)101)103-87-79-85(105-83(57)87)73-75-76(98-107-97-75)74-78(77(73)99(79)55(37-17-11-5)39-33-21-15-9-3)100(56(38-18-12-6)40-34-22-16-10-4)80-86(74)106-84-58(42-36-32-30-28-26-24-20-14-8-2)70(104-88(80)84)48-64-72(54(51-95)52-96)60-44-66(90)68(92)46-62(60)82(64)102/h43-48,55-56H,7-42H2,1-6H3/b63-47-,64-48-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTZIDGQFHVACW-MRCAHAJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=C9C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)C(CCCC)CCCCCC)C(CCCC)CCCCCC)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)/C=C/9\C(=O)C1=CC(=C(C=C1C9=C(C#N)C#N)F)F)C(CCCCCC)CCCC)C(CCCCCC)CCCC)/C=C/1\C(=O)C2=CC(=C(C=C2C1=C(C#N)C#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H98F4N8O2S5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1536.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features vs. Analogues
Feature Target Compound Common Analogues (e.g., fluorinated polycycles) Reference
Core Structure Octacyclic system with fused thia-aza rings Simpler tetracyclic or hexacyclic systems (e.g., porphyrins)
Electron-Withdrawing Groups Two difluoroindenylidene + two dicyanomethylidene groups Single fluorinated or cyano substituents
Solubility Modifiers Branched undecan-5-yl/undecyl chains Linear alkyl or aryl groups
Heteroatoms 5 sulfur, 4 nitrogen atoms in the core Fewer S/N atoms (e.g., 2–3 in phthalocyanines)

Key Observations :

  • The compound’s multi-heteroatom core distinguishes it from simpler macrocycles like porphyrins, which lack sulfur and have fewer nitrogen atoms .

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound (Predicted) Similar Fluorinated Polycycles (Measured) Reference
Solubility in THF High (due to alkyl chains) Moderate (linear alkyl derivatives)
HOMO-LUMO Gap ~1.8 eV (calculated) 2.2–3.0 eV (e.g., fluorinated indenones)
Thermal Stability >300°C (decomposition) 200–250°C (simpler fluorinated macrocycles)

Analysis :

  • The extended conjugation and electron-withdrawing groups likely reduce the HOMO-LUMO gap, making the compound suitable for optoelectronic applications .
  • Thermal stability exceeds that of analogues due to rigid macrocyclic framework and fluorine substitution .

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